
Probenecid: A Host-Directed Approach to Inhibit
Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Probenecid

Cat. No.: B1678239 Get Quote

Application Notes and Protocols for Researchers

Probenecid, a drug long used in the treatment of gout, has emerged as a promising broad-

spectrum antiviral agent. Its application in viral replication studies has revealed a host-directed

mechanism of action, offering a potential advantage in overcoming antiviral resistance. These

notes provide detailed protocols and data for researchers, scientists, and drug development

professionals interested in exploring the antiviral properties of probenecid.

Mechanism of Action
Probenecid exerts its antiviral effects not by targeting the virus directly, but by modulating host

cell pathways essential for viral replication.[1] This host-directed antiviral (HDA) strategy makes

it less susceptible to the development of drug-resistant viral strains.[2] The primary

mechanisms identified involve the inhibition of specific host proteins:

Organic Anion Transporter 3 (OAT3): Probenecid is a known inhibitor of OAT1 and OAT3.[3]

Studies have shown that OAT3 is a crucial host factor for the replication of several viruses,

including influenza A virus.[3][4][5][6] By inhibiting OAT3, probenecid disrupts a key cellular

pathway that these viruses exploit for their replication.[4][7] RNAi silencing of the

OAT3/SLC22A8 gene has been shown to suppress influenza virus replication, an effect

mimicked by probenecid treatment.[3]

Pannexin-1 (PANX1): Probenecid also acts as an inhibitor of pannexin-1 channels.[8][9][10]

[11] These channels are involved in ATP release and the activation of the NLRP3
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inflammasome, which contributes to the inflammatory response during viral infections.[3][12]

By blocking PANX1, probenecid may not only hinder viral entry and replication but also

exert anti-inflammatory effects, mitigating virus-induced pathology.[3][12]

Broad-Spectrum Antiviral Activity
Preclinical studies have demonstrated the efficacy of probenecid against a range of

respiratory viruses:

Influenza Viruses: Probenecid has shown potent activity against various influenza A and B

virus strains, including highly pathogenic avian influenza (HPAI) H5N1 and H7N9.[2][12][13]

It has been shown to be effective in both prophylactic and therapeutic settings in vitro and in

mouse models.[2][12]

SARS-CoV-2: Probenecid effectively inhibits the replication of SARS-CoV-2 and its variants

of concern (Alpha, Beta, Gamma, Delta, and Omicron) in various cell lines, including Vero E6

and normal human bronchial epithelial (NHBE) cells.[1][12][14][15] In vivo studies using

hamster models have also shown a significant reduction in viral lung titers.[14][15] However,

it is important to note that some studies have reported a lack of antiviral activity in certain

experimental setups.[16][17]

Respiratory Syncytial Virus (RSV): Probenecid has demonstrated inhibitory effects on the

replication of different RSV strains in human respiratory epithelial cell lines and in BALB/c

mice.[3][18]

Other Viruses: The antiviral activity of probenecid has also been observed against the

Edmonston strain of the measles virus (MeV) and human metapneumovirus (HMPV).[19][20]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of probenecid against various

viruses as reported in the literature.

Table 1: In Vitro Antiviral Activity of Probenecid (IC50/IC90 Values in µM)
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Virus Cell Line
Prophylactic
Treatment
(IC50/IC90)

Therapeutic
Treatment
(IC50/IC90)

Reference

Influenza

A/Mississippi/3/2

001

A549 0.0002 / 0.1947 0.001 / 0.255 [21]

NHBE 0.005 / 0.121 0.00049 / 0.313 [21]

Influenza

B/Florida/4/2006
A549 0.014 / 21 0.637 / 68 [21]

SARS-CoV-2 Vero E6
0.75 / Not

Reported
Not Reported [14]

NHBE
0.0013 / Not

Reported
Not Reported [14]

RSV A2 Vero E6 0.07 / 0.63 Not Reported [20]

HEp-2 0.8 / 7.2 Not Reported [20]

NHBE 0.4 / 3.6 Not Reported [20]

Measles Virus

(Edmonston)
VeroE6

1.12 / Not

Reported

1.32 / Not

Reported
[19]

Vero-SLAM
1.03 / Not

Reported

8.66 / Not

Reported
[19]

HMPV (CAN83) LLC-MK2 0.18 / 1.64 0.36 / 3.24 [20]

Table 2: In Vivo Antiviral Activity of Probenecid
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Virus Animal Model
Treatment
Regimen

Key Findings Reference

Influenza

A/WSN/33
BALB/c Mice

25 mg/kg daily

for 3 days

(therapeutic)

60% survival in

lethal challenge
[4]

Influenza A

Strains
BALB/c Mice

10 or 200 mg/kg

(prophylactic)

Reduced lung

viral titers
[7]

SARS-CoV-2 Syrian Hamsters

2 or 200 mg/kg

(prophylactic or

therapeutic)

4-5 log reduction

in lung viral titers
[4]

RSV BALB/c Mice
Prophylactic or

therapeutic

Reduced viral

lung titers
[3]

HMPV BALB/c Mice

2-200 mg/kg

(prophylactic or

therapeutic)

Reduced HMPV

replication in the

lungs

[20]

Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction
Assay
This protocol is a standard method to determine the concentration of an antiviral compound

that inhibits viral plaque formation by 50% (IC50) or 90% (IC90).

Materials:

Target virus stock

Appropriate host cell line (e.g., A549, Vero E6, NHBE)

Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Probenecid stock solution (dissolved in DMSO and diluted in PBS)
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Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Phosphate-buffered saline (PBS)

96-well or 6-well plates

Procedure:

Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a

confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

Drug Treatment (Prophylactic):

24 hours before infection, remove the culture medium.

Add fresh medium containing serial dilutions of probenecid (e.g., 0.001 µM to 100 µM) to

the cells. Include a no-drug control (vehicle only, e.g., DMSO diluted in PBS).

Incubate for 24 hours.

Viral Infection:

For prophylactic treatment, remove the drug-containing medium and wash the cells with

PBS.

Infect the cell monolayer with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for

1 hour at 37°C to allow for viral adsorption.

Drug Treatment (Therapeutic):

For therapeutic treatment, infect the cells first as described above.

After the 1-hour adsorption period, remove the virus inoculum and wash the cells with

PBS.

Add fresh medium containing serial dilutions of probenecid.
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Overlay and Incubation:

Remove the medium (for prophylactic) or drug-containing medium (for therapeutic) and

add the overlay medium containing the respective concentrations of probenecid.

Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation

(typically 48-72 hours, depending on the virus).

Plaque Visualization and Counting:

After incubation, fix the cells with a cold methanol-acetone solution or 4%

paraformaldehyde.

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

Gently wash the plates with water and allow them to dry.

Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each drug concentration compared to the

no-drug control.

Determine the IC50 and IC90 values by plotting the percentage of inhibition against the

drug concentration using a dose-response curve fitting software (e.g., GraphPad Prism).

Cell Viability Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral

effect is not due to cell death.

Materials:

Host cell line

Cell culture medium

Probenecid stock solution
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Cell viability reagent (e.g., Alamar Blue, MTT, or a resazurin-based assay)

96-well plates

Procedure:

Seed cells in a 96-well plate as for the antiviral assay.

Add serial dilutions of probenecid to the cells, including a no-drug control.

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or fluorescence using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the no-drug

control. The 50% cytotoxic concentration (CC50) can then be determined.

In Vivo Antiviral Efficacy in a Mouse Model of Influenza
Infection
Materials:

BALB/c mice (6-8 weeks old)

Influenza virus stock (mouse-adapted strain, e.g., A/WSN/33)

Probenecid solution for injection (e.g., dissolved in buffered NaOH solution)

Vehicle control solution

Anesthesia (e.g., isoflurane)

Equipment for intranasal inoculation and intraperitoneal injection

Procedure:
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Acclimatization: Acclimatize mice for one week before the experiment.

Treatment Groups: Divide mice into experimental groups (e.g., vehicle control, probenecid
prophylactic treatment, probenecid therapeutic treatment).

Prophylactic Treatment: Administer probenecid (e.g., 200 mg/kg) via intraperitoneal (i.p.)

injection 24 hours before infection.

Infection: Anesthetize the mice and intranasally inoculate them with a specific plaque-forming

unit (PFU) of the influenza virus in a small volume (e.g., 50 µL).

Therapeutic Treatment: For the therapeutic group, administer probenecid (e.g., 25 mg/kg)

daily for a set number of days starting 24 hours after infection.

Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and

mortality for a period of 14-21 days.

Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of

mice from each group can be euthanized, and their lungs harvested.

Lung Homogenization: Homogenize the lung tissue and determine the viral titer using a

plaque assay or a TCID50 assay on MDCK cells.

RNA Extraction and qRT-PCR: Alternatively, extract total RNA from the lung homogenates

and quantify viral RNA copy numbers using quantitative real-time PCR (qRT-PCR).

Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the

different treatment groups to evaluate the in vivo efficacy of probenecid. Statistical analysis

(e.g., Log-rank test for survival, ANOVA for viral titers) should be performed.
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Caption: Mechanism of action of probenecid in viral replication and inflammation.
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Caption: General experimental workflow for evaluating the antiviral activity of probenecid.
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Caption: The dual antiviral and anti-inflammatory effects of probenecid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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